![molecular formula C17H16Cl3NO2 B2515635 N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide CAS No. 303091-83-0](/img/structure/B2515635.png)
N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide
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Overview
Description
“N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide” is a chemical compound. The name suggests that it contains a butanamide group, which is a type of amide, and it also contains chlorophenyl and dichlorophenoxy groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a butanamide backbone with a chlorophenyl group attached to the nitrogen and a dichlorophenoxy group attached to one of the carbons .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the amide group suggests that this compound may form hydrogen bonds .Scientific Research Applications
Anti-Allergic Activities
A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Treatment of Allergies
Piperazine H1 receptor antagonists, having higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . Among these drugs, levocetirizine has more potent activities and fewer side effects than classic antihistamines, such as diphenhydramine .
Anti-Inflammatory Activities
Allergies are associated with subsequent inflammation. Some derivatives of sulfonamides reported showed good anti-inflammatory activities . Hence, sulfonamides may produce synergistic action with the pharmacophore of levocetirizine .
Antiproliferative Activities
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .
Mechanism of Action
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that n-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c18-13-5-3-12(4-6-13)11-21-17(22)2-1-9-23-16-8-7-14(19)10-15(16)20/h3-8,10H,1-2,9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEQUVVUOMSTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide |
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